4-(2-Methyl-octyl)-pyridine
Description
4-(2-Methyl-octyl)-pyridine is a pyridine derivative featuring a branched alkyl chain (2-methyl-octyl) at the 4-position of the pyridine ring. The 2-methyl-octyl group confers significant lipophilicity, likely influencing solubility, reactivity, and biological interactions. This article compares this compound with similar pyridine derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
4-(2-methyloctyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-13(2)12-14-8-10-15-11-9-14/h8-11,13H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNPLAXQNYYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-octyl)-pyridine typically involves the alkylation of pyridine with 2-methyl-octyl halides under basic conditions. A common method includes the use of sodium hydride or potassium tert-butoxide as a base to deprotonate the pyridine, followed by the addition of 2-methyl-octyl bromide or chloride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-octyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro-pyridine and sulfonyl-pyridine derivatives.
Scientific Research Applications
4-(2-Methyl-octyl)-pyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its role as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-octyl)-pyridine involves its interaction with biological membranes and enzymes. The hydrophobic 2-methyl-octyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridine ring can interact with enzyme active sites, inhibiting their function and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Pyridines
- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) : Synthesized via Grignard reactions and deprotection steps, this compound has a shorter alkyl chain (butyl vs. octyl) and a methylthio group. Its synthesis involves silicon-based purification, suggesting that longer alkyl chains in 4-(2-Methyl-octyl)-pyridine might require similar chromatographic methods .
- 2-Methylpyridine and 2,4-Dimethylpyridine : Simpler analogs with methyl groups show straightforward synthesis via condensation or substitution reactions. The longer 2-methyl-octyl chain in the target compound may necessitate extended reaction times or specialized catalysts for efficient coupling .
Functionalized Pyridines
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines: These derivatives incorporate chloro and phenyl groups. Their synthesis involves multi-step pathways with yields of 67–81%, highlighting the complexity of introducing bulky substituents like 2-methyl-octyl .
Physicochemical Properties
Molecular Weight and Lipophilicity
- This compound : Estimated molecular weight ≈ 235 g/mol (C₁₄H₂₁N). The branched octyl chain increases LogP compared to shorter-chain analogs, enhancing lipid solubility.
- 4-(2-Aminoethyl)pyridine: Molecular weight 122.17 g/mol; shorter chain reduces LogP (experimental LogP ≈ 0.5) .
Melting Points
- Pyridines with polar substituents (e.g., nitro, chloro) exhibit higher melting points (268–287°C) due to intermolecular interactions . In contrast, this compound’s nonpolar alkyl chain likely reduces melting point (<100°C), similar to 2-methylpyridine (mp −70°C) .
Spectral Data
¹H NMR Shifts
- This compound : Protons on the octyl chain (δ 0.8–1.5 ppm) and pyridine ring (δ 7.0–8.5 ppm) would dominate.
- Analog Comparison :
Antimicrobial Potential
- Pyridines with electron-withdrawing groups (e.g., nitro, chloro) show stronger antimicrobial activity. For example, derivatives in inhibit microbial growth at MIC 12.5–25 µg/mL .
Computational Insights
- 4-(1-Aminoethyl)pyridine: DFT studies reveal a HOMO-LUMO gap of 6.08 eV, indicating bioactivity. The octyl chain in this compound may lower this gap, enhancing charge transfer and reactivity .
- Lipinski’s Rule of Five: The compound’s molecular weight (<500) and moderate LogP (~4.7) suggest oral bioavailability, akin to 4-(4,8-dimethylnona-3,7-dienyl)pyridine (LogP 4.71) .
Biological Activity
4-(2-Methyl-octyl)-pyridine is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a branched alkyl chain. This structure contributes to its lipophilicity and potential interactions with biological membranes, enhancing its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential . Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various pathways.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G1 phase, preventing further proliferation.
- Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in animal models treated with this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Membrane disruption; apoptosis induction |
| 5-Pyridin-4-yl-pentan-2-ol | Moderate | Limited | Nucleophilic substitution |
| 2-Methyl-4-pyridinamine | High | Yes | Enzyme inhibition |
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are exploring various modifications to improve potency and selectivity against target pathogens and cancer cells.
Additionally, further investigation into the structure-activity relationship (SAR) will provide insights into how modifications to the alkyl chain or pyridine ring can influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
